6-Chloro-2,4-dimethylnicotinaldehyde
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Overview
Description
6-Chloro-2,4-dimethylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a chloro group at the 6th position and two methyl groups at the 2nd and 4th positions on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-dimethylnicotinaldehyde typically involves the chlorination of 2,4-dimethylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,4-dimethylnicotinaldehyde in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the completion, which can be monitored by thin-layer chromatography (TLC).
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-Chloro-2,4-dimethylnicotinic acid.
Reduction: 6-Chloro-2,4-dimethyl-3-hydroxynicotinaldehyde.
Substitution: 6-Amino-2,4-dimethylnicotinaldehyde or 6-Thio-2,4-dimethylnicotinaldehyde.
Scientific Research Applications
6-Chloro-2,4-dimethylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activities. Additionally, the chloro and methyl groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,4-dimethylnicotinonitrile
- 6-Chloro-2,4-dimethoxypyrimidine
- 6-Chloro-2,4-diaminopyrimidine
Uniqueness
6-Chloro-2,4-dimethylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. The presence of both chloro and methyl groups at distinct positions imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
6-chloro-2,4-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-8(9)10-6(2)7(5)4-11/h3-4H,1-2H3 |
InChI Key |
XVOLLSARZWMDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)C)Cl |
Origin of Product |
United States |
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